2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine
Description
Properties
IUPAC Name |
2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S2/c1-10-3-2-4-13(16-10)20-11-7-8-17(9-11)22(18,19)14-6-5-12(15)21-14/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHKADUSBCNKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Sulfonylation: The chlorothiophene moiety is introduced via a sulfonylation reaction. This step involves reacting 5-chlorothiophene-2-sulfonyl chloride with the pyrrolidine intermediate in the presence of a base like triethylamine.
Etherification: The final step involves the etherification of the sulfonylated pyrrolidine with 6-methylpyridine-2-ol. This reaction is typically carried out under basic conditions using reagents like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: The chlorothiophene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for drug development. Its structural features suggest potential activity against various biological targets, including enzymes and receptors. Studies could explore its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, such as advanced polymers or coatings. Its stability and reactivity profile make it suitable for applications requiring robust chemical performance.
Mechanism of Action
The mechanism of action of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with amino acid residues in proteins, while the pyridine and pyrrolidine rings might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural analogs can be categorized based on core heterocycles and functional groups:
Key Observations :
- The target compound’s sulfonyl-pyrrolidine-thiophene chain distinguishes it from fused heterocycles in pyrrolo-thiazolo-pyrimidines , which prioritize bulkier aromatic systems for π-π stacking.
- Compared to dihydropyridines , the fully aromatic pyridine core in the target compound may enhance metabolic stability but reduce conformational flexibility.
Reactivity Differences :
- The sulfonyl group in the target compound may enhance electrophilicity at the pyrrolidine sulfur, enabling nucleophilic attacks, whereas dihydropyridines with electron-withdrawing groups (e.g., cyano) exhibit redox-active behavior.
Crystallographic and Computational Insights
- Crystal Packing : Tools like Mercury CSD reveal that the 5-chlorothiophene sulfonyl group in the target compound likely participates in halogen bonding (Cl···O/N) and van der Waals interactions, influencing lattice stability. In contrast, fused heterocycles rely on aromatic stacking and hydrogen bonding via triazole/carboxamide groups.
- Structural Refinement : SHELXL is widely used for refining such structures, particularly for resolving disorder in flexible pyrrolidine rings.
Biological Activity
2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is a complex organic compound that has garnered attention in medicinal chemistry and biological research. Its unique structural features, which include a pyridine ring, a pyrrolidine moiety, and a sulfonyl group, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 363.8 g/mol |
| CAS Number | 2034579-46-7 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing binding affinity through hydrophobic interactions provided by the pyridine and pyrrolidine rings. This mechanism may modulate various signaling pathways, influencing cellular responses related to inflammation, cancer progression, and microbial resistance.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The specific effects of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine on cancer cell lines remain to be fully elucidated but are a promising area for further investigation.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is supported by its ability to inhibit pro-inflammatory cytokines. Similar compounds have been documented to reduce the expression of TNF-alpha and IL-6 in various models of inflammation, suggesting that this compound may also possess similar properties.
Antimicrobial Activity
Preliminary studies indicate that derivatives containing thiophene and pyrrolidine structures exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Further research is needed to determine the specific antimicrobial efficacy of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine against various pathogens.
Study 1: Anticancer Efficacy
A recent study explored the anticancer potential of similar sulfonamide compounds in vitro. Results showed a significant reduction in cell viability for certain cancer cell lines treated with these compounds, suggesting a potential pathway for drug development using 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine as a lead compound.
Study 2: Inhibition of Inflammatory Markers
In an experimental model of acute inflammation, compounds structurally related to 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine were shown to significantly decrease levels of inflammatory markers such as NF-kB and COX-2. This suggests that the compound could be further investigated for therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
